3-Bromocyclohex-2-enone
Overview
Description
3-Bromocyclohex-2-enone is a brominated cyclohexenone, a compound that features prominently in organic synthesis due to its utility as a synthon for various chemical transformations. The structure of this compound includes a bromine atom attached to a cyclohexene ring adjacent to a ketone functional group. This arrangement of functional groups allows for a variety of chemical reactions to take place, making it a versatile intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of brominated cyclohexenones, such as 3-Bromocyclohex-2-enone, can be achieved through different methods. One approach involves the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, where the bromine atom can be introduced at various positions on the ring depending on the brominating reagent and solvent used . Another method includes a one-pot three-component synthesis under ultrasound, which has been shown to increase yields and reduce reaction times . Additionally, the synthesis of related 3,6-disubstituted cyclohex-2-enones has been reported through the condensation of appropriate precursors .
Molecular Structure Analysis
The molecular structure of 3-Bromocyclohex-2-enone and its derivatives has been studied through various techniques, including X-ray diffraction. These studies have provided insights into the molecular geometry and the potential for hydrogen bonding involving polar C–H groups, although evidence of strong hydrogen bonding was not observed in some cases . The structure of related compounds, such as 3-bromo-5-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone, has also been elucidated, offering a deeper understanding of the intramolecular electrocyclic reactions that these molecules can undergo .
Chemical Reactions Analysis
Brominated cyclohexenones are known to participate in a variety of chemical reactions. For instance, 2-bromocyclohex-1-enecarboxylic acids can undergo carbonylative cyclization with arylhydrazines to yield isoindoline derivatives . Photocycloaddition reactions of cyclohex-2-enones have been explored, leading to the formation of oxaspiro compounds and bicyclooctanones . Moreover, regioselective heterocyclization of 2-(cyclohex-2'-enyl)-5,5-dimethyl-3-hydroxycyclohex-2-enone has been demonstrated to produce bridged heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromocyclohex-2-enone derivatives are influenced by their molecular structure. For example, the presence of substituents on the cyclohexenone ring can lead to the formation of liquid crystalline compounds with nematic and smectic properties . The reactivity of these compounds can also be modulated by the nature of the substituents, as seen in the cyclization reactions to form five- and six-membered rings . Understanding these properties is crucial for the application of these compounds in the synthesis of more complex molecules and materials.
Scientific Research Applications
Photocyclization in Organic Synthesis
3-Bromocyclohex-2-enone has been utilized in photocyclization reactions. Krohn and Wunschhofer (2002) demonstrated its use in synthesizing 2,3-dihydro-1H-phenanthren-4-ones via photocyclization of 3-styrylcyclohex-2-enones. The study highlights the potential of 3-Bromocyclohex-2-enone in forming complex organic compounds, valuable in synthetic organic chemistry (Krohn & Wunschhofer, 2002).
Heterocyclization in Chemical Synthesis
Majumdar et al. (2003) explored the heterocyclization of 2-(Cyclohex-2′-enyl)-5,5-dimethyl-3-hydroxycyclohex-2-enone, revealing its capability to produce bridged heterocycles. This signifies the chemical's importance in creating diverse and complex heterocyclic compounds (Majumdar, Samanta, & Basu, 2003).
Isoxazole Synthesis
Easton et al. (1994) reported the use of 3-Bromocyclohex-2-enone derivatives in synthesizing isoxazoles. The study demonstrates the compound's role in nitrile oxide cycloadditions, crucial for producing isoxazoles, which have applications in pharmaceuticals and agrochemicals (Easton et al., 1994).
Nucleophilic Substitution Reactions
Pitea and Favini (1972) investigated reactions involving 3-bromocyclohex-2-enone with piperidine, demonstrating its reactivity in nucleophilic substitution processes. This research contributes to understanding the compound's behavior in organic synthesis (Pitea & Favini, 1972).
Liquid Crystal Synthesis
Bezborodov et al. (2001) utilized 3-Bromocyclohex-2-enone derivatives in the synthesis of liquid crystalline compounds. The research shows its potential in creating materials with unique optical and electronic properties, relevant in display technologies (Bezborodov, Sasnouski, Lapanik, Dabrowski, Dziaduszek, & Tyvorskii, 2001).
Diels-Alder Reactions
Lofstrand et al. (2019) researched the use of 3-Bromocyclohex-2-enone in Diels-Alder reactions, a fundamental synthetic strategy in chemistry. Their work illuminates its role in creating complex organic frameworks, essential in medicinal chemistry and materials science (Lofstrand, McIntosh, Almehmadi, & West, 2019).
Safety And Hazards
properties
IUPAC Name |
3-bromocyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMYYHGYVHWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450018 | |
Record name | 3-Bromocyclohex-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclohex-2-enone | |
CAS RN |
56671-81-9 | |
Record name | 3-Bromocyclohex-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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